

# Application Notes and Protocols for Formulating 93-O17O into Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: The ionizable lipidoid **93-O170** is a chalcogen-containing cationic lipidoid integral to the formation of lipid nanoparticles (LNPs) for therapeutic applications.[1] Notably, LNPs formulated with a related lipidoid, 93-O17S-F, have demonstrated significant potential in in-situ cancer vaccination strategies by enhancing the cross-presentation of tumor antigens and enabling the intracellular delivery of immune-stimulating agents like cGAMP, a STING agonist. [2][3] This document provides a comprehensive guide to formulating **93-O170** into LNPs, including detailed protocols for preparation, characterization, and relevant quantitative data. While specific formulation ratios for **93-O170** are not extensively published, this guide presents a representative protocol based on established LNP formulation strategies for similar ionizable lipids. Optimization of these parameters is recommended for specific applications.

### **Data Presentation**

Table 1: Representative Formulation Parameters for **93-O170** Lipid Nanoparticles



| Parameter                                                        | Value/Range                                                                                      | Reference/Note                                                                                            |
|------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Lipid Components                                                 | 93-O17O, Phospholipid (e.g.,<br>DOPE or DSPC), Cholesterol,<br>PEG-Lipid (e.g., DMG-PEG<br>2000) | Based on standard LNP compositions.[4][5]                                                                 |
| Molar Ratio (93-<br>O17O:Phospholipid:Cholestero<br>I:PEG-Lipid) | 50:10:38.5:1.5 to<br>40:20:38.5:1.5                                                              | Representative ratios for ionizable lipids.[4][6] Optimization is recommended.                            |
| N:P Ratio                                                        | ~3-6                                                                                             | The molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid.[5]      |
| Aqueous Phase                                                    | 10-50 mM Citrate or Acetate<br>Buffer, pH 4.0-5.0                                                | Acidic buffer is crucial for protonation of the ionizable lipid and encapsulation of nucleic acids.[5][7] |
| Organic Phase                                                    | Ethanol                                                                                          | Lipids are dissolved in ethanol prior to mixing.[4][5]                                                    |
| Flow Rate Ratio<br>(Aqueous:Organic)                             | 3:1                                                                                              | A common ratio for microfluidic mixing.[5]                                                                |
| Total Flow Rate                                                  | 2-20 mL/min                                                                                      | Dependent on the microfluidic device and desired scale.                                                   |

Table 2: Expected Physicochemical Properties of 93-O170 LNPs



| Property                   | Typical Value                                      | Method of Analysis                     |
|----------------------------|----------------------------------------------------|----------------------------------------|
| Particle Size (Z-average)  | 80 - 150 nm                                        | Dynamic Light Scattering (DLS)         |
| Polydispersity Index (PDI) | < 0.2                                              | Dynamic Light Scattering (DLS)         |
| Zeta Potential             | Near-neutral at physiological pH (~ -10 to +10 mV) | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency   | > 90%                                              | RiboGreen or PicoGreen<br>Assay        |

## **Experimental Protocols**

# Protocol 1: Preparation of 93-O17O Lipid Nanoparticles by Microfluidic Mixing

This protocol describes the formulation of **93-O17O** LNPs encapsulating a model nucleic acid (e.g., mRNA or an adjuvant like cGAMP) using a microfluidic mixing device.

#### Materials:

- 93-O17O (ionizable lipidoid)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper phospholipid)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEGylated lipid)
- Nucleic acid cargo (e.g., mRNA, cGAMP)
- Ethanol (RNase-free)
- Sodium Citrate or Sodium Acetate buffer (50 mM, pH 4.0) (RNase-free)



- Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing system (e.g., NanoAssemblr®)
- Dialysis cassette (e.g., 10 kDa MWCO)
- Sterile, RNase-free consumables

#### Procedure:

- Preparation of Lipid Stock Solutions:
  - Prepare individual stock solutions of 93-O17O, DOPE (or DSPC), cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations (e.g., 10-50 mM).
- Preparation of the Lipid Mixture (Organic Phase):
  - In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for 93-0170:DOPE:Cholesterol:DMG-PEG 2000).
  - Add ethanol to reach the final desired total lipid concentration (e.g., 10-20 mM).
- Preparation of the Nucleic Acid Solution (Aqueous Phase):
  - Dissolve the nucleic acid cargo in the 50 mM, pH 4.0 citrate or acetate buffer to the desired concentration. The concentration will depend on the target drug-to-lipid ratio.
- · Microfluidic Mixing:
  - Set up the microfluidic mixing system according to the manufacturer's instructions.
  - Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
  - Set the flow rate ratio to 3:1 (aqueous:organic) and the total flow rate as desired (e.g., 12 mL/min).



- Initiate the mixing process. The rapid mixing of the two phases will induce the selfassembly of the LNPs.
- Collect the resulting LNP dispersion.
- Purification and Buffer Exchange:
  - To remove ethanol and unencapsulated nucleic acid, and to neutralize the pH, dialyze the LNP dispersion against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.
- Sterilization and Storage:
  - Sterilize the final LNP formulation by passing it through a 0.22 μm sterile filter.
  - Store the LNPs at 4°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[5]

# Protocol 2: Characterization of 93-O17O Lipid Nanoparticles

- 1. Particle Size and Polydispersity Index (PDI) Measurement:
- Method: Dynamic Light Scattering (DLS).
- Procedure:
  - Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
  - Transfer the diluted sample to a cuvette.
  - Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g., Malvern Zetasizer).
  - Perform measurements in triplicate at 25°C.
- 2. Zeta Potential Measurement:



- Method: Electrophoretic Light Scattering (ELS).
- Procedure:
  - Dilute the LNP formulation in deionized water or a low ionic strength buffer (e.g., 0.1x PBS) to minimize charge screening effects.[4]
  - Load the sample into a specialized zeta potential cell.
  - Measure the electrophoretic mobility to determine the zeta potential.
  - Perform measurements in triplicate at 25°C.
- 3. Encapsulation Efficiency Determination:
- Method: RiboGreen or PicoGreen Assay.
- Procedure:
  - Prepare two sets of LNP samples diluted in TE buffer.
  - To one set of samples, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.
  - Add the RiboGreen or PicoGreen reagent to both sets of samples and to a standard curve of the free nucleic acid.
  - Measure the fluorescence (excitation ~480 nm, emission ~520 nm).
  - Calculate the encapsulation efficiency using the following formula:
    - Encapsulation Efficiency (%) = (Fluorescence\_total Fluorescence\_free) /
       Fluorescence\_total \* 100
    - Where Fluorescence\_total is from the lysed LNPs and Fluorescence\_free is from the intact LNPs.

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for the formulation of **93-O17O** lipid nanoparticles.



Click to download full resolution via product page



Caption: Key characterization steps for **93-O17O** LNPs.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. In situ cancer vaccination using lipidoid nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ cancer vaccination using lipidoid nanoparticles PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomol.com [biomol.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Formulating 93-O17O into Lipid Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8236322#how-to-formulate-93-o17o-into-lipid-nanoparticles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com